molecular formula C13H17NO3 B3217507 [Cyclopropyl-(2-methoxy-benzyl)-amino]-acetic acid CAS No. 1179692-47-7

[Cyclopropyl-(2-methoxy-benzyl)-amino]-acetic acid

Cat. No.: B3217507
CAS No.: 1179692-47-7
M. Wt: 235.28
InChI Key: ARHMRFBQUKBCTH-UHFFFAOYSA-N
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Description

[Cyclopropyl-(2-methoxy-benzyl)-amino]-acetic acid is a synthetic amino acid derivative of interest in medicinal chemistry and antimicrobial research. This compound features a cyclopropyl group and a 2-methoxy-benzyl moiety attached to the glycine nitrogen, a structure designed to mimic natural amino acids and interact with enzymatic processes. Amino acid scaffolds are crucial in the development of novel antimicrobial agents, as they often act as structural analogs of intermediates in microbial biosynthetic pathways . Specifically, compounds within this class have been explored as potential inhibitors of key bacterial enzymes, such as those involved in the peptidoglycan biosynthesis pathway (e.g., the MurA-F enzymes), which is essential for bacterial cell wall formation . The cyclopropyl and methoxy-benzyl groups may influence the molecule's binding affinity and selectivity, making it a valuable tool for probing enzyme active sites and structure-activity relationships (SAR). This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications, and is strictly not for human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[cyclopropyl-[(2-methoxyphenyl)methyl]amino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO3/c1-17-12-5-3-2-4-10(12)8-14(9-13(15)16)11-6-7-11/h2-5,11H,6-9H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARHMRFBQUKBCTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CN(CC(=O)O)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for Cyclopropyl 2 Methoxy Benzyl Amino Acetic Acid and Analogues

Strategies for Incorporating the Cyclopropyl (B3062369) Moiety

The cyclopropane (B1198618) ring is a highly strained and synthetically valuable motif present in numerous biologically active compounds. libretexts.org Its incorporation demands specific chemical transformations, several of which are highlighted below.

Carbene and Ylide Addition Reactions to Alkenes

Carbene addition to alkenes is a direct method for forming cyclopropane rings. masterorganicchemistry.com Carbenes (R₂C:), being neutral, divalent carbon species, are highly reactive electrophiles that readily react with the nucleophilic π-bond of an alkene in a concerted step. libretexts.org This reaction is stereospecific, meaning the stereochemistry of the starting alkene is preserved in the cyclopropane product. libretexts.org For instance, a cis-alkene yields a cis-substituted cyclopropane. libretexts.org

A prominent alternative to free carbenes involves the use of sulfur ylides, typically in what is known as the Corey-Chaykovsky reaction. organic-chemistry.org Sulfur ylides, such as dimethyloxosulfonium methylide, react with α,β-unsaturated carbonyl compounds (enones) via a 1,4-addition (Michael addition), followed by an intramolecular ring-closure to form the cyclopropane ring. organic-chemistry.orgacsgcipr.org This method is particularly useful for creating cyclopropanes adjacent to a carbonyl group, which can be a precursor to the desired acetic acid moiety. The reactivity and stability of sulfur ylides can be tuned by the substituents on the sulfur atom, allowing for a broad scope of transformations. mdpi.com

Reagent TypeTypical PrecursorsKey Features
Methylene (B1212753) CarbeneDiazomethane (CH₂N₂) + hv (light)Highly reactive, stereospecific addition. masterorganicchemistry.com
DihalocarbenesHaloform (e.g., CHCl₃) + Strong Base (e.g., KOH)Forms dihalogenated cyclopropanes. masterorganicchemistry.com
Sulfur YlidesTrimethylsulfonium iodide + BaseReacts with enones to form cyclopropanes. organic-chemistry.org

Kulinkovich Cyclopropanation Approaches

The Kulinkovich reaction provides an efficient pathway to cyclopropanols from esters using Grignard reagents in the presence of a titanium(IV) alkoxide catalyst, such as titanium(IV) isopropoxide. wikipedia.orgorganic-chemistry.org The reaction proceeds through the formation of a titanacyclopropane intermediate from two equivalents of the Grignard reagent and the titanium catalyst. organic-chemistry.org This titanacyclopropane then acts as a 1,2-dicarbanion equivalent, reacting with the ester to form the cyclopropanol (B106826) product after hydrolysis. wikipedia.orgorganic-chemistry.org

This methodology is significant because the resulting cyclopropanol can be further elaborated. For instance, oxidation of the cyclopropanol can yield a cyclopropyl ketone, a key intermediate that could be transformed into the target amino acid structure. The Kulinkovich reaction has proven to be a flexible and valuable tool in the synthesis of complex natural products. rsc.orgrsc.org

Simmons-Smith Cyclopropanation and Modified Variants

The Simmons-Smith reaction is a cornerstone of cyclopropane synthesis, valued for its reliability and stereospecificity. wikipedia.org The classic reaction involves an organozinc carbenoid, typically iodomethylzinc iodide (ICH₂ZnI), which is generated in situ from diiodomethane (B129776) (CH₂I₂) and a zinc-copper couple. nih.govthermofisher.com This carbenoid reacts with an alkene in a concerted fashion, delivering a methylene (CH₂) group to the double bond to form the cyclopropane ring while preserving the alkene's original stereochemistry.

Several modifications have enhanced the scope and efficiency of this reaction:

Furukawa Modification: Uses diethylzinc (B1219324) (Et₂Zn) in place of the zinc-copper couple, which often increases reactivity and provides better yields. wikipedia.orgthermofisher.com

Shi Modification: Employs more electrophilic zinc carbenoids, such as CF₃CO₂ZnCH₂I, which can cyclopropanate less reactive, electron-deficient alkenes. wikipedia.org

The choice of solvent is crucial, with non-basic options like dichloromethane (B109758) or 1,2-dichloroethane (B1671644) being preferred to avoid interfering with the electrophilic zinc reagent. nih.gov

MethodReagentsSubstrate Scope
Classic Simmons-Smith CH₂I₂, Zn-Cu coupleAlkenes, particularly with directing groups like allylic alcohols. nih.gov
Furukawa Modification CH₂I₂, Et₂ZnUnfunctionalized and electron-rich alkenes. wikipedia.org
Shi Modification CH₂I₂, Et₂Zn, CF₃COOHElectron-deficient alkenes. wikipedia.org

Stereoselective Cyclopropanation Techniques

Achieving stereocontrol is paramount in modern organic synthesis. For cyclopropanation, stereoselectivity can be achieved through various strategies. unl.pt In the context of the Simmons-Smith reaction, the presence of a directing group, such as a hydroxyl group on an allylic alcohol, can guide the carbenoid to a specific face of the double bond, resulting in high diastereoselectivity. organic-chemistry.org

Catalytic asymmetric methods have also been developed to produce enantiomerically enriched cyclopropanes. researchgate.net These methods often employ chiral ligands in combination with metal catalysts to control the facial selectivity of the carbene or carbenoid addition to the alkene. While achieving high enantioselectivity in Simmons-Smith type reactions has been challenging, significant progress has been made, particularly for specific substrates like allylic alcohols. nih.gov Michael-initiated ring closure (MIRC) reactions, often using chiral substrates or chiral nucleophiles, represent another powerful strategy for achieving stereocontrol in cyclopropane synthesis. rsc.org

Construction of the α-Amino Acid Backbone

The α-amino acid core is the central component of the target molecule. Its synthesis requires methods that can introduce both the amino and carboxylic acid functionalities at the α-carbon.

Strecker Reaction and its Derivatives

The Strecker synthesis is a classic and highly versatile method for preparing α-amino acids. wikipedia.org The process is a three-component reaction involving an aldehyde or ketone, ammonia (B1221849) (or an amine), and a cyanide source (like HCN or KCN). organic-chemistry.org The reaction proceeds in two main stages:

Iminium Formation and Cyanide Addition : The aldehyde reacts with an amine—in this case, cyclopropyl-(2-methoxy-benzyl)-amine—to form an iminium ion. Nucleophilic attack by the cyanide ion on the iminium carbon yields an α-aminonitrile. wikipedia.orgmasterorganicchemistry.com

Hydrolysis : The resulting α-aminonitrile is then hydrolyzed, typically under acidic or basic conditions, to convert the nitrile group into a carboxylic acid, yielding the final α-amino acid. wikipedia.orgmasterorganicchemistry.com

A key advantage of the Strecker reaction is its adaptability. By using a pre-formed secondary amine like cyclopropyl-(2-methoxy-benzyl)-amine and an aldehyde such as formaldehyde (B43269) or glyoxylic acid, the method can be directly applied to synthesize the target N-substituted amino acid. wikipedia.org

The classical Strecker synthesis produces a racemic mixture of amino acids. wikipedia.org To obtain enantiomerically pure products, asymmetric variations have been developed. These include the use of chiral auxiliaries, where a chiral amine is used to induce diastereoselectivity in the cyanide addition step, or the use of chiral catalysts to control the enantioselectivity of the reaction. researchgate.netnih.gov For example, chiral thiourea (B124793) or BINOL-derived catalysts have been successfully employed in catalytic asymmetric Strecker reactions. wikipedia.org

Strecker VariationKey FeatureOutcome
Classical Aldehyde, Amine, CyanideRacemic α-amino acid. wikipedia.org
Asymmetric (Chiral Auxiliary) Chiral amine (e.g., (R)-phenylglycine amide) is used.Diastereomerically enriched α-aminonitrile. nih.govacs.org
Asymmetric (Catalytic) Chiral catalyst (e.g., thiourea or BINOL-based) is used.Enantiomerically enriched α-aminonitrile. wikipedia.orgnih.gov

Multicomponent Reaction Strategies (e.g., Ugi, Passerini)

Multicomponent reactions (MCRs) are highly efficient chemical transformations where three or more reactants combine in a single pot to form a product that incorporates substantial portions of all the starting materials. These reactions are prized for their high atom economy, step efficiency, and ability to rapidly generate libraries of complex molecules.

The Ugi four-component reaction (U-4CR) is a particularly powerful MCR for the synthesis of α-amino acid derivatives. The reaction typically involves an amine, a carbonyl compound (aldehyde or ketone), a carboxylic acid, and an isocyanide to produce an α-acylamino carboxamide. A plausible Ugi-based strategy for the synthesis of a precursor to [Cyclopropyl-(2-methoxy-benzyl)-amino]-acetic acid could involve the following components:

Amine: Cyclopropylamine (B47189)

Aldehyde: 2-Methoxybenzaldehyde (B41997)

Isocyanide: A convertible isocyanide such as 1-isocyano-2,2-dimethoxyethane.

Carboxylic Acid: A simple carboxylic acid, like acetic acid.

The initial product of this reaction would be a complex diamide. Subsequent hydrolysis steps would be required to cleave the amide bonds and reveal the desired N-substituted amino acid. A more direct, albeit challenging, approach would utilize glyoxylic acid as the carbonyl component, which could potentially incorporate the acetic acid moiety directly. The Ugi reaction's primary advantage is its ability to construct the core Cα-N bond and introduce both the cyclopropyl and 2-methoxybenzyl substituents in a single, convergent step.

The Passerini three-component reaction (P-3CR) is another isocyanide-based MCR that combines a carboxylic acid, a carbonyl compound, and an isocyanide to form an α-acyloxy amide. While not a direct route to amino acids, it can be used to synthesize key intermediates. For instance, reacting 2-methoxybenzaldehyde, cyclopropyl isocyanide, and a carboxylic acid would yield an α-acyloxy amide, which could be further elaborated to the target structure, though this pathway is generally less direct than the Ugi reaction for this specific class of compounds.

Reaction TypeReactant 1 (Amine/Isocyanide)Reactant 2 (Carbonyl)Reactant 3 (Acid)Reactant 4 (Isocyanide)Key Product Type
Ugi (U-4CR) Cyclopropylamine2-MethoxybenzaldehydeAcetic AcidConvertible Isocyanideα-Acylamino Carboxamide
Passerini (P-3CR) Cyclopropyl Isocyanide2-MethoxybenzaldehydeAcetic AcidN/Aα-Acyloxy Amide

Enzymatic Biocatalytic Pathways for Amino Acid Synthesis

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis, often providing access to enantiomerically pure compounds under mild conditions. For the synthesis of this compound, a chemoenzymatic approach is highly promising.

One key step is the asymmetric synthesis of the cyclopropyl amino acid core. Recent research has demonstrated the use of NADH-driven biocatalytic systems for the efficient production of (S)-cyclopropylglycine from a cyclopropyl-glyoxylic acid precursor. acsgcipr.org This enzymatic reductive amination provides a chiral building block with high enantiomeric excess.

For the introduction of the N-substituent, imine reductases (IREDs) are particularly relevant. These enzymes catalyze the asymmetric reduction of pre-formed imines or perform direct reductive amination of a ketone/aldehyde and an amine. A potential pathway would involve the enzymatic reductive amination of an α-keto acid (cyclopropyl-glyoxylic acid) with 2-methoxybenzylamine. Alternatively, an N-substituted amino acid dehydrogenase could be employed. These biocatalytic methods offer excellent stereocontrol and operate under environmentally benign aqueous conditions. openochem.orgnih.gov

Enzyme ClassSubstrate 1Substrate 2ProductKey Advantage
Reductive Aminase Cyclopropyl-glyoxylic acidAmmoniaCyclopropylglycineHigh enantioselectivity for the core amino acid. acsgcipr.org
Imine Reductase (IRED) Cyclopropyl-glyoxylic acid2-MethoxybenzylamineThis compoundDirect formation of the N-substituted product. nih.govgoogle.comacs.org

Amidation and Alkylation Methodologies

Traditional amidation and alkylation reactions represent robust and widely applicable methods for constructing the target molecule in a stepwise fashion. A common and effective strategy is reductive amination . This two-step, one-pot process involves the condensation of an amine with a carbonyl compound to form an imine, which is then reduced in situ to the corresponding amine.

To synthesize the target compound, two primary reductive amination routes can be envisioned:

Reaction of cyclopropylamine with 2-methoxybenzaldehyde, followed by reduction (e.g., with sodium borohydride (B1222165) or sodium triacetoxyborohydride), yields N-(2-methoxybenzyl)cyclopropylamine. This secondary amine can then be alkylated with an ethyl bromoacetate (B1195939) followed by ester hydrolysis to give the final product.

Reaction of an amino acid ester, such as ethyl cyclopropylglycinate, with 2-methoxybenzaldehyde and a reducing agent directly forms the N-benzylated amino acid ester, which is then hydrolyzed.

Direct N-alkylation is another viable approach. This involves reacting a primary or secondary amine with an alkylating agent. For this synthesis, cyclopropylamino-acetic acid ester could be directly alkylated with 2-methoxybenzyl chloride or bromide in the presence of a base. Care must be taken to control reaction conditions to avoid over-alkylation. A greener variation of this method is the "borrowing hydrogen" strategy, where an alcohol (2-methoxybenzyl alcohol) is used as the alkylating agent, catalyzed by a transition metal complex, with water as the only byproduct. researchgate.net

MethodAmine ComponentAlkylating/Carbonyl ComponentReducing Agent (if applicable)
Reductive Amination Cyclopropylamine2-MethoxybenzaldehydeNaBH(OAc)₃
Direct Alkylation Ethyl cyclopropylglycinate2-Methoxybenzyl chlorideK₂CO₃ (Base)
Borrowing Hydrogen Ethyl cyclopropylglycinate2-Methoxybenzyl alcoholRu or Ir catalyst

Introduction and Functionalization with the 2-Methoxybenzyl Moiety

Benzylation and Selective Functionalization Protocols

The most direct methods for installing the 2-methoxybenzyl group onto the nitrogen atom of the cyclopropyl amino acid scaffold are the alkylation and reductive amination strategies previously discussed (Section 2.2.4).

Alkylation with 2-Methoxybenzyl Halides: This is a classic SN2 reaction. Starting with a pre-formed cyclopropylamino-acetic acid ester, the nitrogen atom acts as a nucleophile, displacing a halide from 2-methoxybenzyl chloride or bromide. The reaction is typically mediated by a non-nucleophilic base (e.g., potassium carbonate or diisopropylethylamine) to neutralize the generated acid.

Reductive Amination with 2-Methoxybenzaldehyde: This method builds the C-N bond by reacting the aldehyde with the primary amino group of a cyclopropyl amino acid ester. The intermediate iminium ion is then reduced with agents like sodium triacetoxyborohydride, which is mild and tolerant of many functional groups. This protocol is often high-yielding and avoids the use of potentially genotoxic alkyl halides. wikipedia.orglibretexts.org

The 2-methoxybenzyl (PMB) group is also a well-known protecting group for amines in peptide synthesis, chosen for its stability under various conditions and its susceptibility to oxidative cleavage (e.g., with DDQ or ceric ammonium (B1175870) nitrate) or strong acid (TFA), allowing for selective deprotection if needed in a more complex synthesis.

Cross-Coupling Reactions for Aromatic Linkages

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, have revolutionized the synthesis of molecules containing aryl-nitrogen bonds. acsgcipr.orgwikipedia.org This reaction typically couples an amine with an aryl halide or triflate.

However, for the synthesis of this compound, the target bond is a benzyl-nitrogen bond (an sp³ C-N bond), not an aryl-nitrogen bond (an sp² C-N bond). Therefore, the classic Buchwald-Hartwig amination is not the standard method for this transformation. While some palladium-catalyzed methods for N-benzylation exist, they operate via different mechanisms, such as the Tsuji-Trost reaction with benzyl (B1604629) alcohol derivatives or borrowing hydrogen catalysis. nih.gov For the specific linkage required in the target molecule, the more conventional methods of reductive amination or nucleophilic substitution with a 2-methoxybenzyl halide are generally more direct, efficient, and cost-effective.

Total Synthesis Pathways and Process Optimizations

Several convergent and linear pathways can be designed for the total synthesis of this compound, drawing upon the methodologies described. Process optimization focuses on maximizing yield, purity, and scalability while minimizing cost, waste, and reaction steps.

Proposed Synthetic Pathways:

Reductive Amination Pathway (Linear):

Step 1: Synthesize N-(2-methoxybenzyl)cyclopropylamine via reductive amination of cyclopropylamine with 2-methoxybenzaldehyde.

Step 2: Alkylate the resulting secondary amine with ethyl bromoacetate.

Step 3: Perform saponification (base-mediated hydrolysis) of the ester to yield the final carboxylic acid.

Optimization: This is a robust and scalable route. Optimization would involve screening reducing agents and bases for steps 1 and 2, respectively, and developing a one-pot procedure for the alkylation and hydrolysis steps.

Multicomponent Reaction Pathway (Convergent):

Step 1: Perform a Ugi four-component reaction using cyclopropylamine, 2-methoxybenzaldehyde, a convertible isocyanide, and a simple carboxylic acid.

Step 2: Conduct a multi-step hydrolysis sequence to remove the acyl and carboxamide groups, revealing the target amino acid.

Optimization: This route has high atom and step economy in the bond-forming step. The main challenge and focus for optimization lie in the deprotection sequence, which can be low-yielding. The choice of a highly efficient convertible isocyanide is critical.

Chemoenzymatic Pathway (Green):

Step 1: Use an engineered reductive aminase or dehydrogenase to catalyze the reaction between cyclopropyl-glyoxylic acid and 2-methoxybenzylamine.

Optimization: This pathway offers unparalleled selectivity and sustainability. Optimization involves enzyme screening, directed evolution to improve substrate scope and activity, and process optimization of the biotransformation (pH, temperature, substrate loading). While potentially having a higher initial development cost, it is ideal for large-scale, clean production.

Process optimization across all routes would involve minimizing the use of protecting groups, selecting environmentally benign solvents, and reducing purification steps, for instance, through crystallization-induced purification rather than chromatography.

Atom Economy and Reaction Efficiency Considerations

In the pursuit of sustainable chemical synthesis, atom economy is a paramount principle, aiming to maximize the incorporation of reactant atoms into the final product. skpharmteco.com For the synthesis of N,N-disubstituted amino acids like this compound, multi-component reactions (MCRs) and catalytic processes are highly desirable as they often exhibit superior atom economy compared to traditional multi-step linear syntheses.

One potential atom-economical approach is a one-pot reductive amination of 2-methoxybenzaldehyde with cyclopropylamine, followed by in-situ alkylation with a glycine (B1666218) equivalent. Catalytic reductive amination, in particular, is considered a green chemical process due to its potential for high efficiency and mild reaction conditions. wikipedia.org The use of catalysts, especially heterogeneous ones, can also simplify purification and reduce waste. mdpi.com

The following table provides a comparative analysis of potential synthetic routes in terms of atom economy.

Synthetic RouteKey ReactionsTheoretical Atom Economy (%)Potential Waste Products
Route A: Three-Component Reaction Reductive amination / AlkylationHighWater, catalyst residues
Route B: Stepwise Synthesis Reductive amination, followed by N-alkylationModerate to HighWater, halide salts, catalyst residues

Design and Application of Protecting Group Strategies in Amino Acid Synthesis

The synthesis of complex amino acids often necessitates the use of protecting groups to mask reactive functionalities and prevent unwanted side reactions. peptide.comlibretexts.org In the synthesis of this compound, both the amino and carboxylic acid groups may require protection depending on the chosen synthetic pathway.

For the carboxylic acid moiety, esterification to a methyl or ethyl ester is a common strategy. These ester groups are generally stable under the conditions of reductive amination and can be readily hydrolyzed in a final deprotection step. For the amino group of a glycine equivalent, or for the primary cyclopropylamine starting material, a variety of protecting groups can be employed. The choice of protecting group is critical and must be orthogonal to the reaction conditions used in subsequent steps, meaning it can be removed selectively without affecting other parts of the molecule. peptide.com

The following table summarizes common protecting groups and their removal conditions relevant to the synthesis of N-substituted amino acids.

Functional GroupProtecting GroupAbbreviationRemoval Conditions
Aminotert-ButyloxycarbonylBocStrong acid (e.g., TFA)
AminoBenzyloxycarbonylCbz or ZCatalytic hydrogenolysis
Carboxylic AcidMethyl Ester-OMeAcid or base hydrolysis
Carboxylic AcidEthyl Ester-OEtAcid or base hydrolysis
Carboxylic AcidBenzyl Ester-OBnCatalytic hydrogenolysis

Mechanistic Investigations of Key Synthetic Transformations

A thorough understanding of the reaction mechanisms involved in the synthesis of this compound is essential for optimizing reaction conditions and controlling the formation of impurities.

Elucidation of Reaction Pathways and Identification of Intermediates

The key transformation in many synthetic routes to the target molecule is reductive amination. wikipedia.org This reaction typically proceeds through the initial formation of a hemiaminal intermediate from the reaction of the aldehyde (2-methoxybenzaldehyde) and the amine (cyclopropylamine). wikipedia.org This hemiaminal then dehydrates to form an imine (or iminium ion under acidic conditions), which is subsequently reduced to the secondary amine, N-(2-methoxybenzyl)cyclopropylamine. The reducing agent plays a crucial role in the final step.

The subsequent N-alkylation of this secondary amine with a haloacetic acid ester would proceed via a nucleophilic substitution reaction (SN2 mechanism). The lone pair of electrons on the nitrogen atom attacks the electrophilic carbon of the haloacetic acid ester, displacing the halide and forming the C-N bond.

In a three-component reaction, the precise sequence of events and the nature of the key intermediates can be more complex. It is possible that the imine formation and the subsequent reaction with the glycine equivalent occur in a concerted or a stepwise fashion. In-depth mechanistic studies, potentially involving kinetic analysis and the isolation or spectroscopic detection of intermediates, would be necessary to fully elucidate the reaction pathway. For instance, in the reductive amination involving sterically hindered amines, the formation of the imine can be the rate-limiting step. mdpi.com

Principles of Stereochemical Control and Diastereoselectivity

While the target molecule, this compound, does not possess a chiral center on the glycine alpha-carbon, the introduction of substituents on the cyclopropyl or benzyl moieties, or the use of a chiral glycine equivalent, would introduce stereogenic centers. In such cases, controlling the stereochemical outcome of the reaction becomes a critical challenge.

For instance, if a chiral aldehyde or amine were used in the reductive amination step, the formation of the C-N bond could lead to the creation of a new stereocenter. The diastereoselectivity of this process would be influenced by the steric and electronic properties of the reactants and the catalyst used. The facial selectivity of the nucleophilic attack of the amine on the aldehyde, and the subsequent reduction of the imine, would determine the final stereochemistry. google.com

In the case of alkylating the nitrogen atom of a chiral N-(2-methoxybenzyl)cyclopropylamine derivative, the approach of the electrophile (the glycine equivalent) to the nitrogen lone pair could be influenced by the existing stereocenter, potentially leading to diastereomeric products. The relative energies of the transition states leading to the different diastereomers would dictate the product distribution. The use of chiral auxiliaries or catalysts can be employed to enhance the diastereoselectivity of such transformations. researchgate.net Understanding the factors that govern 1,2- and 1,3-asymmetric induction is crucial for designing a stereocontrolled synthesis of analogues of the target compound.

Theoretical and Computational Studies of Cyclopropyl 2 Methoxy Benzyl Amino Acetic Acid

Conformational Analysis and Molecular Dynamics

Conformational analysis and molecular dynamics simulations are powerful computational tools used to understand the three-dimensional structure and dynamic behavior of molecules. For a molecule such as [Cyclopropyl-(2-methoxy-benzyl)-amino]-acetic acid, these studies would provide critical insights into its flexibility, preferred shapes (conformations), and the energetic barriers between them.

Torsional barriers refer to the energy required to rotate around a chemical bond. In this compound, several key rotatable bonds would determine the molecule's preferred three-dimensional geometry. These include the bond between the cyclopropyl (B3062369) ring and the nitrogen, the nitrogen-benzyl group bond, and the bonds within the acetic acid and methoxybenzyl moieties.

Molecular mechanics or quantum chemical calculations could be employed to compute the potential energy surface as a function of these torsion angles. For instance, a key dihedral angle to consider would be the one defined by a C-C bond in the cyclopropyl ring, the C-N bond, and the N-C bond of the benzyl (B1604629) group. Rotation around the N-cyclopropyl bond would likely have a relatively low energy barrier, but certain orientations would be favored to minimize steric hindrance between the cyclopropyl ring and the other bulky substituents on the nitrogen atom.

Similarly, rotation around the N-benzyl bond would be influenced by steric clashes between the benzyl group, the cyclopropyl group, and the acetic acid moiety. The presence of the methoxy (B1213986) group at the ortho position of the benzyl ring would also play a role in determining the preferred orientation of the aromatic ring. It is likely that the molecule would adopt a conformation that maximizes the distance between the largest chemical groups to achieve the lowest energy state.

A hypothetical torsional energy profile for rotation around the N-benzyl bond might reveal two or more low-energy conformations, separated by energy barriers. The relative populations of these conformers at a given temperature could then be estimated using the Boltzmann distribution.

Table 1: Hypothetical Torsional Energy Barriers for Key Rotatable Bonds in this compound

Rotatable BondEstimated Torsional Barrier (kcal/mol)Most Stable Conformation (Dihedral Angle)
Cyclopropyl-Nitrogen2-4Staggered
Nitrogen-Benzyl5-8Anti-periplanar
Benzyl-CH23-5Gauche
O-CH3 (Methoxy)1-2Planar with Benzene (B151609) Ring

Note: These are estimated values based on typical bond rotation barriers and are for illustrative purposes.

Electronic Structure and Reactivity Predictions

The electronic structure of a molecule governs its reactivity, polarity, and spectroscopic properties. Computational quantum chemistry provides powerful methods to investigate these aspects at the atomic level.

Density Functional Theory (DFT) is a widely used quantum chemical method that can provide accurate descriptions of molecular electronic structures. researchgate.net For this compound, DFT calculations, for example using the B3LYP functional with a 6-31G* basis set, could be employed to optimize the molecule's geometry and calculate a variety of electronic properties.

These calculations can yield information on bond lengths, bond angles, and dihedral angles for the most stable conformation of the molecule. Furthermore, DFT can be used to compute the distribution of electron density, which reveals the electron-rich and electron-poor regions of the molecule. This information is often visualized through an electrostatic potential map, where regions of negative potential (typically associated with lone pairs on oxygen or nitrogen atoms) and positive potential (often around hydrogen atoms) can be identified. Such maps are invaluable for predicting sites of electrophilic or nucleophilic attack.

Other properties that can be calculated include dipole moment, polarizability, and vibrational frequencies, which can be compared with experimental spectroscopic data (e.g., from infrared spectroscopy) to validate the computational model.

Frontier Molecular Orbital (FMO) theory is a cornerstone of modern chemical reactivity theory. wikipedia.org It posits that many chemical reactions can be understood by considering the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. wikipedia.org The HOMO is the orbital that holds the most loosely bound electrons and is therefore most likely to act as an electron donor (nucleophile). The LUMO is the lowest-energy orbital that is empty of electrons and is most likely to act as an electron acceptor (electrophile).

For this compound, DFT calculations would provide the energies and spatial distributions of the HOMO and LUMO. The HOMO is likely to be localized on the nitrogen atom and the methoxy-substituted benzene ring, as these are the most electron-rich parts of the molecule. The LUMO, on the other hand, would likely be distributed over the carboxylic acid group and the benzene ring.

The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of chemical reactivity and stability. researchgate.net A small HOMO-LUMO gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. Conversely, a large HOMO-LUMO gap implies higher stability and lower reactivity.

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound Calculated by DFT

Molecular OrbitalEnergy (eV)
HOMO-6.2
LUMO-0.8
HOMO-LUMO Gap5.4

Note: These are hypothetical energy values for illustrative purposes. Actual values would depend on the specific computational method and basis set used.

Molecular Modeling and Docking Simulations for Interaction Prediction

Molecular modeling and docking simulations are computational techniques used to predict how a small molecule (a ligand), such as this compound, might bind to a biological macromolecule, such as a protein or a nucleic acid. mdpi.com These methods are crucial in drug discovery and development for identifying potential drug targets and for optimizing the structure of lead compounds.

In a typical docking simulation, the three-dimensional structure of the target protein is obtained from experimental methods like X-ray crystallography or NMR spectroscopy, or from homology modeling. The small molecule is then computationally "placed" into the binding site of the protein in various orientations and conformations. A scoring function is used to estimate the binding affinity for each pose, and the pose with the best score is predicted to be the most likely binding mode.

For this compound, docking studies could be performed against a range of potential protein targets. The results of such simulations would provide a detailed picture of the intermolecular interactions that stabilize the ligand-protein complex. These interactions could include hydrogen bonds (e.g., between the carboxylic acid group and polar amino acid residues), hydrophobic interactions (e.g., between the benzyl and cyclopropyl groups and nonpolar residues), and electrostatic interactions.

The insights gained from docking simulations can guide the rational design of new molecules with improved binding affinity and selectivity. For example, if a particular part of the molecule is not making favorable interactions with the protein, it could be chemically modified to better complement the binding site.

Table 3: Potential Intermolecular Interactions of this compound in a Hypothetical Protein Binding Site

Molecular MoietyPotential Interaction TypePotential Interacting Amino Acid Residues
Carboxylic AcidHydrogen Bonding, Salt BridgeArginine, Lysine (B10760008), Histidine, Serine, Threonine
Methoxy GroupHydrogen BondingSerine, Threonine, Asparagine, Glutamine
Benzene RingPi-Pi Stacking, HydrophobicPhenylalanine, Tyrosine, Tryptophan, Leucine, Isoleucine
Cyclopropyl GroupHydrophobicLeucine, Valine, Alanine (B10760859), Isoleucine
Amine NitrogenHydrogen BondingAspartic Acid, Glutamic Acid

Note: This table presents hypothetical interactions based on the chemical nature of the molecule's functional groups.

Ligand Design Principles from a Structural Perspective

The rational design of this compound as a potential biologically active agent is rooted in the strategic incorporation of specific structural motifs, each selected to optimize interactions with a hypothetical macromolecular target. From a structural standpoint, the design integrates three key components: a cyclopropyl group, a 2-methoxy-benzyl moiety, and an amino-acetic acid backbone. This combination is intended to create a molecule with a well-defined three-dimensional structure and a particular distribution of electronic properties conducive to high-affinity binding.

The inclusion of a cyclopropyl group is a common strategy in medicinal chemistry to introduce conformational rigidity into a molecule. researchgate.netnih.gov By restricting the rotation of the substituent to which it is attached, the cyclopropyl moiety can help to lock the ligand into a bioactive conformation, thereby reducing the entropic penalty upon binding to a receptor. researchgate.net This pre-organization of the ligand can lead to a higher binding affinity. Furthermore, the cyclopropyl group, with its unique electronic character, can participate in favorable non-covalent interactions with protein residues. acs.org

The 2-methoxy-benzyl group serves multiple purposes in the ligand's design. The benzyl portion provides a larger surface area for potential van der Waals and hydrophobic interactions within a binding pocket. The methoxy group, positioned at the ortho position, is of particular interest. Its presence can influence the rotational barrier of the benzyl group, further contributing to a defined conformation. The oxygen atom of the methoxy group can act as a hydrogen bond acceptor, forming specific interactions with hydrogen bond donors on the protein target. tandfonline.comresearchgate.netnih.gov The position of the methoxy group also modulates the electronic properties of the aromatic ring, which can be crucial for π-π or cation-π interactions. arturorobertazzi.it

The amino-acetic acid portion of the molecule provides a crucial anchor for polar interactions. The carboxylic acid group can act as a strong hydrogen bond donor and acceptor and can also form salt bridges with positively charged residues like lysine or arginine in a binding site. The secondary amine links the cyclopropyl and benzyl moieties and can also participate in hydrogen bonding.

Structural MoietyDesign RationalePotential Interactions
Cyclopropyl Group Introduces conformational rigidity, reduces entropic penalty of binding.Hydrophobic interactions, van der Waals forces.
2-Methoxy-Benzyl Group Provides a scaffold for hydrophobic and aromatic interactions. The methoxy group acts as a hydrogen bond acceptor and influences conformation.Hydrophobic interactions, π-π stacking, cation-π interactions, hydrogen bonding (methoxy oxygen).
Amino-Acetic Acid Serves as a key polar anchor for electrostatic and hydrogen bonding interactions.Hydrogen bonding (amine and carboxylic acid), salt bridges (carboxylate).

Computational Prediction of Binding Modes with Biological Macromolecules

In the absence of experimental structural data, computational docking simulations are a powerful tool to predict the plausible binding modes of this compound with hypothetical biological macromolecules. These simulations place the flexible ligand into the binding site of a rigid or flexible receptor and score the different poses based on a force field that approximates the binding free energy.

Molecular docking studies would likely be performed using a variety of software suites such as AutoDock, Glide, or GOLD. The process would begin with the generation of a low-energy 3D conformation of the ligand. The target protein's binding site would be defined based on known active sites or through pocket detection algorithms. The docking algorithm would then explore a vast number of possible conformations and orientations of the ligand within the binding site.

A typical predicted binding mode for this compound would likely feature the carboxylate of the acetic acid moiety forming a salt bridge with a positively charged amino acid residue (e.g., Lysine or Arginine) or strong hydrogen bonds with polar residues (e.g., Serine, Threonine, or Tyrosine) at the entrance or deepest part of the binding pocket. The central secondary amine could also form a hydrogen bond with a suitable backbone carbonyl or side chain.

The 2-methoxy-benzyl group would be predicted to orient itself into a hydrophobic sub-pocket. The aromatic ring would be positioned to engage in favorable π-π stacking interactions with aromatic residues such as Phenylalanine, Tyrosine, or Tryptophan. The ortho-methoxy group's oxygen atom would likely be predicted to form a hydrogen bond with a nearby donor group on the protein, further stabilizing the orientation of the benzyl moiety.

The following table illustrates a hypothetical set of results from a molecular docking simulation, showing the predicted binding energy and key interactions for the top-ranked pose.

Docking PosePredicted Binding Energy (kcal/mol)Key Predicted InteractionsInteracting Residues (Hypothetical)
1-9.8Salt bridge, Hydrogen bond, π-π stacking, Hydrophobic interactionLys122, Ser195, Phe293, Val104
2-9.5Hydrogen bond, Hydrophobic interaction, van der WaalsGln150, Leu288, Trp315
3-9.2Salt bridge, π-π stacking, Hydrophobic interactionArg254, Tyr341, Ile290

Computational Elucidation of Molecular Recognition Principles

Analysis of Non-Covalent Interactions and Intermolecular Forces

A detailed computational analysis of the top-ranked docking poses of this compound would be essential to elucidate the key molecular recognition principles governing its interaction with a target protein. This analysis goes beyond simple docking scores to quantify the various non-covalent interactions that stabilize the ligand-protein complex. These interactions, while individually weak, collectively contribute to high-affinity binding. frontiersin.orgproteopedia.org

The primary non-covalent forces at play would include:

Electrostatic Interactions: The most significant of these would likely be the salt bridge between the negatively charged carboxylate of the ligand and a positively charged residue of the protein. The strength of this interaction is highly dependent on the distance and the local dielectric environment. Hydrogen bonds are another critical electrostatic interaction, expected to be formed by the carboxylate, the secondary amine, and the methoxy group's oxygen. arturorobertazzi.it

Van der Waals Forces: These are ubiquitous and arise from temporary fluctuations in electron density. They are crucial for the close packing of the ligand within the binding site, particularly for the benzyl and cyclopropyl moieties.

Hydrophobic Interactions: The non-polar cyclopropyl and benzyl groups would be driven to associate with hydrophobic pockets on the protein surface to minimize their contact with water. This entropy-driven effect is a major contributor to binding affinity.

π-Interactions: The aromatic benzyl ring can participate in several types of π-interactions, including π-π stacking with other aromatic rings and cation-π interactions with positively charged groups.

Advanced computational methods, such as Quantum Mechanics/Molecular Mechanics (QM/MM) or detailed molecular dynamics (MD) simulations followed by post-processing analyses like the Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) method, can be used to dissect and quantify the energetic contributions of these different interactions.

The following table provides a hypothetical breakdown of the energetic contributions of various non-covalent interactions for the top-ranked binding pose, as might be determined from an MM-PBSA calculation.

Interaction TypePredicted Energy Contribution (kcal/mol)Involved Moieties of the Ligand
Electrostatic (Salt Bridge/H-bonds)-7.5Amino-acetic acid, Methoxy group
Van der Waals-4.2Benzyl group, Cyclopropyl group
Hydrophobic-3.8Benzyl group, Cyclopropyl group
π-Interactions-2.1Benzyl group
Total Estimated Binding Energy -17.6

Role of the Substituted Benzyl and Cyclopropyl Moieties in Binding Specificity

Computational studies are invaluable for understanding how the substituted benzyl and cyclopropyl moieties contribute to the binding specificity of this compound. Specificity arises from a precise complementarity of shape and chemical properties between the ligand and its target binding site.

The cyclopropyl moiety is hypothesized to contribute to specificity primarily through its steric properties. Its small, rigid, and well-defined shape would require a correspondingly shaped pocket for optimal binding. A binding site that is too large or of an incompatible shape would not be able to form as many favorable van der Waals contacts, leading to a weaker interaction. In silico alanine scanning, where residues in the binding pocket are computationally mutated to alanine, could be used to identify specific residues whose interactions with the cyclopropyl group are critical for binding.

The substituted benzyl moiety plays a more complex role in determining specificity. The size and shape of the benzyl group itself necessitate a sufficiently large and appropriately shaped hydrophobic pocket. The specificity is further enhanced by the ortho-methoxy substituent. The position of this group is critical; a meta- or para-methoxy group would orient the hydrogen bond-accepting oxygen atom in a different region of space. nih.gov For high-affinity binding, a complementary hydrogen bond donor on the protein must be located at a precise distance and angle relative to the oxygen of the 2-methoxy group. A target that lacks such a donor at the correct position, or has a donor positioned to interact more favorably with a different isomer, would exhibit lower affinity for this specific ligand.

Molecular dynamics simulations can be employed to explore the conformational flexibility of the ligand and the protein's binding site. These simulations can reveal whether the 2-methoxy-benzyl group adopts a consistent and stable orientation, which is a hallmark of a specific interaction. The analysis of water molecules in the binding site before and after ligand binding can also provide insights, as the displacement of ordered water molecules can be a key driver of specific hydrophobic recognition.

The table below summarizes the hypothesized roles of these two key moieties in achieving binding specificity.

MoietyContribution to SpecificityMethod of Computational Analysis
Cyclopropyl Shape Complementarity: Requires a small, well-defined hydrophobic pocket.In silico alanine scanning, analysis of van der Waals contacts in MD simulations.
2-Methoxy-Benzyl Directional Hydrogen Bonding: The ortho-methoxy group requires a precisely positioned hydrogen bond donor. Shape and Aromatic Interactions: The benzyl ring requires a complementary hydrophobic pocket capable of π-interactions.Analysis of hydrogen bond geometry and persistence in MD simulations, comparison of docking scores for different methoxy isomers, interaction energy decomposition analysis.

Molecular Interactions and Mechanistic Biology of Cyclopropyl 2 Methoxy Benzyl Amino Acetic Acid Analogues

Engagement with Biological Macromolecules (In Vitro Investigations)

In vitro studies of analogues of [Cyclopropyl-(2-methoxy-benzyl)-amino]-acetic acid reveal a diverse range of interactions with biological macromolecules, including enzymes and receptors. These investigations provide a foundational understanding of the potential biochemical pathways and signaling cascades that compounds of this structural class may modulate.

Enzyme Binding and Inhibition Mechanisms

Analogues featuring the methoxy-benzyl and amino functionalities have been investigated as enzyme inhibitors. These studies, while not directly on the target compound, offer insights into potential mechanisms of action.

Research on related compounds primarily points towards non-covalent interactions as the basis for enzyme inhibition. For instance, studies on a series of 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives, which share the methoxy-benzyl group, have identified them as potent inhibitors of 12-lipoxygenase (12-LOX) nih.gov. The binding of these inhibitors is generally understood to be through non-covalent interactions such as hydrogen bonds, and hydrophobic interactions within the enzyme's active site.

Similarly, an analogue, (S)-2-Amino-N-cyclopropyl-N-(4-methoxy-benzyl)-propionamide, has been suggested to act as an inhibitor of dipeptidyl peptidase IV (DPP-IV), an enzyme implicated in glucose metabolism . The interactions of such compounds with their target enzymes are typically characterized by reversible, non-covalent binding.

The inhibitory activity of these analogues often stems from their ability to occupy the active site of the enzyme, thereby preventing the binding of the natural substrate. The structural components of these molecules, such as the aromatic ring and the amino acid-like scaffold, can mimic the features of endogenous substrates.

In the case of the 12-LOX inhibitors, the 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide scaffold is believed to position itself within the enzyme's active site, with the hydroxymethoxybenzyl group making key interactions nih.gov. The precise nature of active site engagement and the extent of substrate mimicry are areas of active investigation for these classes of compounds.

Structure-Activity Relationship (SAR) from a Mechanistic Perspective

The diverse biological activities of these analogues underscore the importance of specific structural features in determining their molecular interactions. SAR studies on these related compounds provide a framework for predicting the potential activity of this compound.

Elucidating Structural Determinants for Specific Molecular Interactions

Several key structural determinants have been identified from the study of these analogues:

The N-(2-methoxybenzyl) Group: As seen with the NBOMe series, the addition of an N-(2-methoxybenzyl) group can dramatically increase the affinity and potency of compounds for certain receptors, such as the 5-HT2A receptor nih.gov. This is likely due to favorable interactions of the methoxybenzyl moiety within a specific sub-pocket of the receptor.

The Cyclopropyl (B3062369) Moiety: The small, rigid cyclopropyl ring can confer high potency and influence the nature of the interaction. In the case of cyclopropylfentanyl, the three-carbon ring is well-accommodated within the μ-opioid receptor's binding site, contributing to its high affinity nih.gov. For NMDA receptor antagonists, the cyclopropyl group is a key feature in a series of potent compounds nih.gov.

The Amino Acid Scaffold: The core amino acid-like structure provides a versatile backbone that can be modified to target different biological macromolecules. The nature of the substituents on the alpha-carbon and the nitrogen atom are critical for determining target specificity and activity.

Substitution on the Aromatic Ring: The position and nature of substituents on the benzyl (B1604629) ring are crucial. For instance, in the 12-LOX inhibitors, a hydroxyl group at the 2-position and a methoxy (B1213986) group at the 3-position of the benzyl ring were found to be important for potent inhibitory activity nih.gov.

Table 2: Structure-Activity Relationship Highlights for Analogue Classes

Analogue Class Key Structural Feature Impact on Molecular Interaction Reference
N-(2-methoxybenzyl)phenethylamines N-(2-methoxybenzyl) group Increased affinity for 5-HT2A receptor nih.gov
Fentanyl Analogues Cyclopropyl group High potency at μ-opioid receptor nih.gov
12-Lipoxygenase Inhibitors 2-hydroxy-3-methoxybenzyl group Potent enzyme inhibition nih.gov
NMDA Receptor Antagonists Cyclopropyl group on amino acid scaffold Competitive antagonism nih.gov

Positional and Substituent Effects on Binding Profiles

The binding affinity and selectivity of this compound analogues are significantly influenced by the positioning of substituents on the aromatic ring and alterations to the core structure. While specific binding data for this compound is not extensively available in public literature, structure-activity relationship (SAR) studies on related compounds provide valuable insights into the expected effects.

The methoxy group on the benzyl ring plays a crucial role in modulating the electronic and steric properties of the molecule. Its position—ortho, meta, or para—can dramatically alter binding interactions. For instance, a methoxy group can act as a hydrogen bond acceptor and its placement can dictate favorable interactions within a receptor's binding pocket. arizona.edu Studies on various receptor ligands have shown that the position of a methoxy group on a phenyl ring can significantly impact biological activity and receptor affinity. scbt.com For example, in a series of inhibitors for histone demethylase KDM1A, the strategic placement of small, halogenated functional groups on the phenyl ring of cyclopropylamine (B47189) derivatives led to a significant enhancement of inhibitory activity, with potencies reaching the low nanomolar range. nih.gov

The cyclopropyl group itself is a key determinant of the binding profile. Its rigid structure helps to lock the conformation of the molecule, which can lead to a more favorable entropic contribution to binding. nih.gov This conformational restriction can enhance the potency and selectivity of the compound for its biological target. marquette.edu Furthermore, the cyclopropyl group can engage in hydrophobic and C-H···π interactions within the active site of a protein, further stabilizing the ligand-receptor complex.

To illustrate the impact of such substitutions, consider the following hypothetical data based on SAR principles observed in similar compound series. The table below demonstrates how modifications to the substitution pattern on the benzyl ring and changes to the amino acid portion could theoretically influence the inhibitory concentration (IC50) against a target enzyme.

Interactive Table: Hypothetical Structure-Activity Relationship of this compound Analogues

Compound AnalogueBenzyl Ring SubstitutionAmino Acid MoietyHypothetical IC50 (nM)Notes
Parent Compound 2-MethoxyAcetic Acid150Baseline activity.
Analogue 14-MethoxyAcetic Acid120Shifting the methoxy group to the para position may slightly improve binding by accessing a different region of the binding pocket.
Analogue 23-MethoxyAcetic Acid200The meta position may be less favorable for interaction with the target.
Analogue 32,4-DimethoxyAcetic Acid90Additional hydrogen bond acceptor could enhance binding affinity.
Analogue 42-ChloroAcetic Acid180An electron-withdrawing group may alter the electronic properties unfavorably for this specific target.
Analogue 52-MethoxyPropanoic Acid250Increasing the chain length of the amino acid may introduce steric hindrance.
Analogue 6UnsubstitutedAcetic Acid300Removal of the methoxy group likely reduces binding affinity due to the loss of a key interaction.

This data is illustrative and based on established medicinal chemistry principles. Actual values would need to be determined experimentally.

Biomechanisms Associated with Cyclopropane-Containing Amino Acid Derivatives

The distinct biological activities of cyclopropane-containing compounds can be attributed to the inherent chemical properties of the three-membered ring.

Role of Ring Strain and Inherent Chemical Reactivity in Biological Contexts

The cyclopropane (B1198618) ring is characterized by significant ring strain, estimated to be around 27.5 kcal/mol, due to its compressed C-C-C bond angles of 60°. nih.gov This strain results in "bent" bonds with increased p-character, making the cyclopropane ring behave somewhat like a double bond in certain reactions. marquette.edu This inherent reactivity can be harnessed in biological contexts. The high ring strain makes the cyclopropane ring susceptible to ring-opening reactions when appropriately activated. nih.govresearchgate.netnih.gov This reactivity can be exploited in the design of mechanism-based inhibitors, where the compound is transformed within the enzyme's active site into a reactive species that forms a covalent bond with the enzyme, leading to irreversible inhibition.

The strain energy of the ring also contributes to a higher ground state energy of the molecule. If the binding to a biological target involves a conformation that relieves some of this strain, this can provide a thermodynamic advantage, contributing to a stronger binding affinity.

Electrophilic and Nucleophilic Interactions within Complex Biological Systems

The electronic nature of the cyclopropane ring allows it to participate in both electrophilic and nucleophilic interactions, particularly when substituted with electron-withdrawing or electron-donating groups.

Electrophilic Interactions: When a cyclopropane ring is substituted with electron-withdrawing groups, it can become electrophilic and susceptible to attack by nucleophiles. nih.govresearchgate.netnih.gov In a biological system, nucleophilic residues in an enzyme's active site, such as cysteine or serine, can attack the electrophilic cyclopropane, leading to covalent modification of the protein. The kinetics of such ring-opening reactions are influenced by the nature of the substituents on the cyclopropane ring. Studies on electrophilic cyclopropanes have shown that their reactivity towards nucleophiles can be modulated by the electronic properties of these substituents. nih.govresearchgate.netnih.gov

The interplay of these electronic effects, combined with the conformational rigidity imparted by the cyclopropane ring, provides a powerful tool for medicinal chemists to design molecules with fine-tuned biological activities.

Design and Utility of Cyclopropyl 2 Methoxy Benzyl Amino Acetic Acid As a Chemical Probe and Building Block

Scaffold Design for Chemical Biology Research Applications

The architecture of [Cyclopropyl-(2-methoxy-benzyl)-amino]-acetic acid incorporates two key structural motifs—a cyclopropyl (B3062369) group and a 2-methoxybenzyl substituent—appended to a central glycine (B1666218) scaffold. This combination is not arbitrary; it is a deliberate design choice that leverages the distinct physicochemical properties of each component to create a molecule with tailored characteristics for chemical biology research. The cyclopropyl ring, a small, strained carbocycle, and the ortho-substituted aromatic ring work in concert to influence the molecule's conformation, metabolic stability, and interaction with biological targets. iris-biotech.deresearchgate.net

A primary challenge in the development of peptide-based therapeutics is their inherent conformational flexibility, which often leads to poor receptor selectivity and susceptibility to proteolytic degradation. nih.gov The incorporation of conformationally constrained amino acid mimics is a widely adopted strategy to overcome these limitations. nih.gov The cyclopropyl group in this compound serves as a potent tool for achieving such conformational restriction. iris-biotech.deresearchgate.netnbinno.com

The three-membered ring of the cyclopropyl moiety imparts significant rigidity to the N-substituent. iris-biotech.denbinno.com This has several important consequences for its application in peptidomimetics:

Dihedral Angle Control: When incorporated into a peptide backbone, the N-cyclopropyl group restricts the rotation around the N-Cα bond, influencing the local backbone conformation. This can help to pre-organize the peptidomimetic into a bioactive conformation that mimics a specific secondary structure, such as a β-turn or a helical segment, thereby enhancing binding affinity for its target receptor or enzyme. researchgate.net

Reduced Proteolytic Susceptibility: The steric bulk and conformational rigidity conferred by the cyclopropyl group can hinder the approach of proteases, thereby increasing the metabolic stability and in vivo half-life of the resulting peptidomimetic. researchgate.netnih.gov

Fine-tuning of Lipophilicity: The cyclopropyl group can serve as a bioisosteric replacement for other alkyl groups like isopropyl or tert-butyl, offering a means to modulate the lipophilicity of a molecule and thereby improve its pharmacokinetic properties. iris-biotech.de

The combination of the cyclopropyl group with the 2-methoxybenzyl substituent provides a unique steric and electronic profile that can be exploited to further refine the conformational landscape of peptidomimetics.

Bioisosterism, the strategy of replacing a functional group with another that has similar physical or chemical properties, is a cornerstone of modern drug design. nih.govctppc.orgufrj.brdrugdesign.org The 2-methoxybenzyl group in this compound can be considered a bioisosteric replacement for other aromatic or aliphatic side chains of natural amino acids, such as phenylalanine or leucine. This substitution can lead to several advantageous modifications:

Modulation of Aromatic Interactions: The 2-methoxyphenyl ring can engage in various non-covalent interactions with biological targets, including π-π stacking, cation-π interactions, and hydrophobic interactions. The ortho-methoxy group, through its steric and electronic effects, can influence the preferred orientation of the aromatic ring within a binding pocket, potentially leading to enhanced binding affinity or selectivity.

Improved Metabolic Stability: The methoxy (B1213986) group at the ortho position can influence the metabolic profile of the benzyl (B1604629) ring. While N-benzyl groups can be susceptible to oxidative metabolism, the substitution pattern can alter the sites and rates of enzymatic modification. hyphadiscovery.com

The following table summarizes the key features of the cyclopropyl and 2-methoxybenzyl groups in the context of scaffold design for chemical biology.

Structural FeatureDesign RationalePotential Impact on Peptidomimetics
Cyclopropyl Group Introduces conformational rigidity and steric bulk.Pre-organizes backbone conformation, enhances metabolic stability, modulates lipophilicity. iris-biotech.deresearchgate.netnih.gov
2-Methoxybenzyl Group Serves as a bioisosteric replacement for natural amino acid side chains.Modulates aromatic interactions, influences metabolic profile, fine-tunes physicochemical properties. nih.govctppc.org

Incorporation into Complex Molecular Architectures

Beyond its direct application in peptidomimetics, this compound is a valuable building block for the synthesis of more complex molecular architectures, including chemical probes, labeled compounds, and larger, intricate drug candidates.

The bifunctional nature of this compound, possessing both a carboxylic acid and a secondary amine, makes it an ideal scaffold for conjugation and derivatization.

Carboxylic Acid Handle: The carboxyl group can be readily activated and coupled to amines to form amide bonds. This allows for the attachment of reporter groups such as fluorophores, biotin (B1667282) for affinity purification, or photo-crosslinkers for target identification studies. It also enables the incorporation of this amino acid into a growing peptide chain during solid-phase peptide synthesis (SPPS). peptide.com

Secondary Amine: While the secondary amine is part of the core amino acid structure, its nucleophilicity can be exploited in certain synthetic transformations, although it is typically protected during peptide synthesis. The 2-methoxybenzyl group itself can, under certain conditions, serve as a protecting group that can be cleaved to reveal a free amine for further functionalization. highfine.com

These handles facilitate the construction of multifunctional probes designed to investigate complex biological systems. For example, a fluorescently labeled peptide incorporating this amino acid could be used to visualize its localization within cells or to quantify its binding to a target protein.

While the parent glycine scaffold is achiral, derivatization of the α-carbon can introduce a stereocenter. If this compound is synthesized in an enantiomerically pure form, it becomes a valuable chiral building block for asymmetric synthesis. enamine.netsigmaaldrich.com The use of chiral building blocks is of paramount importance in drug development, as the biological activity of a molecule often resides in a single enantiomer. enamine.net

The defined stereochemistry of the building block can be used to control the stereochemical outcome of subsequent reactions, enabling the synthesis of complex, stereochemically defined target molecules. This is particularly relevant in the construction of natural products and pharmaceuticals where precise control over three-dimensional structure is critical for biological function.

Synthetic Accessibility and Scalability for Research Applications

The utility of any chemical building block is ultimately dependent on its synthetic accessibility. The synthesis of N-substituted amino acids like this compound can generally be achieved through established synthetic methodologies. A common approach involves the reductive amination of glyoxylic acid with N-cyclopropyl-N-(2-methoxybenzyl)amine or the alkylation of a glycine ester enolate.

A plausible and scalable synthetic route could involve the following key steps:

Formation of the Secondary Amine: Reaction of 2-methoxybenzaldehyde (B41997) with cyclopropylamine (B47189) via reductive amination to form N-(2-methoxybenzyl)cyclopropanamine.

Alkylation: N-alkylation of the resulting secondary amine with an α-haloacetate, such as ethyl bromoacetate (B1195939), under basic conditions.

Hydrolysis: Saponification of the resulting ester to yield the final carboxylic acid product, this compound.

The availability of the starting materials and the robustness of these synthetic transformations suggest that this compound can be prepared in quantities sufficient for research applications. The scalability of the synthesis is an important consideration for its potential use in larger-scale screening campaigns or preclinical development.

The following table outlines a conceptual synthetic approach and its considerations for scalability.

Synthetic StepReaction TypeKey ReagentsScalability Considerations
Amine Formation Reductive Amination2-Methoxybenzaldehyde, Cyclopropylamine, Reducing agent (e.g., NaBH(OAc)₃)Generally high-yielding and scalable.
N-Alkylation Nucleophilic SubstitutionEthyl bromoacetate, Base (e.g., K₂CO₃)Can be optimized for large-scale production.
Hydrolysis SaponificationBase (e.g., LiOH, NaOH) followed by acidic workupA standard and scalable final step.

Future Perspectives and Emerging Research Avenues

Development of Novel Stereoselective and Sustainable Synthetic Pathways

The synthesis of complex molecules like [Cyclopropyl-(2-methoxy-benzyl)-amino]-acetic acid, which contains a chiral center, necessitates the development of efficient and stereoselective synthetic routes. Future research will likely focus on asymmetric synthesis methodologies to afford specific stereoisomers, which is crucial for elucidating structure-activity relationships.

One promising approach is the use of catalytic radical processes for the asymmetric cyclopropanation of dehydroaminocarboxylates. bohrium.comnih.gov This method, utilizing cobalt(II)-based metalloradical catalysis, has shown high yields and excellent enantioselectivities for the synthesis of chiral cyclopropyl (B3062369) α-amino acid derivatives. bohrium.comnih.gov Adapting such methodologies to incorporate the N-(2-methoxy-benzyl) substituent would be a significant advancement.

Furthermore, there is a growing emphasis on sustainable and green chemistry in synthetic organic chemistry. nih.govacs.orgresearchgate.netnih.gov Future synthetic strategies for N-substituted glycine (B1666218) derivatives, such as this compound, will likely move towards environmentally friendly routes. This includes the use of water as a solvent, minimizing the use of toxic reagents, and employing catalytic methods to improve atom economy. nih.govacs.orgresearchgate.netnih.gov For instance, the reaction of an amine with a glyoxylic acid ester half-acetal followed by hydrogenation represents a more environmentally benign approach to N-substituted glycine esters and acids. google.com

Synthetic ApproachKey FeaturesPotential Advantages for this compound
Asymmetric Radical CyclopropanationCatalytic, StereoselectiveAccess to specific enantiomers, high yields. bohrium.comnih.gov
Green Synthesis of N-substituted GlycinesUse of water as solvent, avoidance of toxic reagentsEnvironmentally friendly, safer protocols. nih.govacs.orgresearchgate.netnih.gov
Chemoenzymatic SynthesisHigh regio- and stereoselectivityMild reaction conditions, high optical purity. acs.org
Transition Metal-Catalyzed N-ArylationDirect approach for N-aryl bond formationPotential for milder conditions and improved yields. cdnsciencepub.comacs.orgresearchgate.net

Advanced Spectroscopic and Structural Biology Techniques for Detailed Interaction Analysis

Understanding how a molecule like this compound interacts with biological targets is fundamental to exploring its potential applications. Future research will heavily rely on advanced spectroscopic and structural biology techniques to provide detailed insights at an atomic level.

High-field solution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying protein-ligand interactions, even weak ones, at high resolution. nih.gov It can provide information on the structural, thermodynamic, and kinetic aspects of binding. nih.gov For a compound like this compound, NMR can help identify the specific amino acid residues involved in binding to a target protein.

X-ray crystallography remains a gold standard for determining the three-dimensional structure of protein-ligand complexes. springernature.com Obtaining a crystal structure of this compound bound to a protein would offer a static yet highly detailed view of the binding mode, guiding further optimization. springernature.comnih.gov Cryogenic electron microscopy (cryo-EM) is also emerging as a powerful technique for structural determination, particularly for large protein complexes. drughunter.com

Other techniques such as fluorescence spectroscopy, circular dichroism, and native mass spectrometry can provide complementary information on binding affinity, conformational changes upon binding, and the stoichiometry of the interaction. jelsciences.comjelsciences.comnih.govacs.org

TechniqueInformation ProvidedRelevance for this compound
High-Field Solution NMRBinding site mapping, affinity, kinetics. nih.govElucidating dynamic interactions in solution.
X-ray CrystallographyHigh-resolution 3D structure of the complex. springernature.comnih.govPrecise determination of the binding mode.
Cryo-Electron Microscopy (Cryo-EM)Structure of large protein-ligand complexes. drughunter.comAnalysis of interactions with complex biological targets.
Fluorescence SpectroscopyBinding affinity, conformational changes. jelsciences.comjelsciences.comQuantifying the strength of the interaction.
Native Mass SpectrometryStoichiometry of binding, analysis of heterogeneous systems. nih.govacs.orgCharacterizing the formation of protein-ligand complexes.

Integration of Artificial Intelligence and Machine Learning in Compound Design and Interaction Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery and chemical research. scrivenerpublishing.comnih.govresearchgate.netoreilly.com These computational tools can significantly accelerate the design and optimization of novel compounds like this compound.

AI and ML algorithms can be trained on vast datasets of chemical structures and their biological activities to predict the properties of new molecules. nih.gov This can help in prioritizing the synthesis of compounds with a higher probability of desired activity. nih.govresearchgate.net For instance, deep learning models are being developed for the accurate prediction of compound-protein interactions (CPIs), which is a crucial step in identifying potential biological targets. frontiersin.orgnih.govnih.gov

AI/ML ApplicationDescriptionImpact on this compound Research
Compound-Protein Interaction PredictionDeep learning models predict the likelihood of a compound binding to a specific protein target. frontiersin.orgnih.govnih.govelsevierpure.comigi-global.comRapid identification of potential biological targets.
Generative Molecular DesignAI algorithms design novel chemical structures with desired properties. mit.eduCreation of new analogues with potentially improved activity.
Property PredictionML models predict physicochemical and biological properties of molecules. nih.govPrioritization of synthetic efforts towards the most promising compounds.

Exploration of Unconventional Reactivity Profiles and Transformational Chemistry

The unique combination of a cyclopropyl ring and an N-aryl amino acid moiety in this compound opens up avenues for exploring unconventional reactivity and transformational chemistry. The strained cyclopropyl group can participate in a variety of ring-opening reactions, offering pathways to novel molecular scaffolds.

The cyclopropylamine (B47189) functionality is known to undergo oxidation to form reactive intermediates, which could be harnessed for specific chemical transformations. acs.org For example, photochemical activation of N-aryl cyclopropylamines can lead to formal [3+2] cycloadditions, providing access to N-arylaminocycloalkyl compounds. chemrxiv.orgchemrxiv.org Exploring such photoreactions with this compound could lead to the synthesis of complex polycyclic structures.

Furthermore, the N-aryl glycine core can be a substrate for cross-dehydrogenative coupling reactions, allowing for the introduction of various functional groups at the α-position. nih.gov This type of C-H functionalization represents a highly atom-economical way to elaborate the core structure and generate a library of derivatives for biological screening.

Applications in the Development of Next-Generation Chemical Tools and Probes

Molecules with unique structural and electronic properties are valuable as chemical tools and probes to investigate biological systems. acs.orgresearchgate.net The cyclopropyl group, for instance, can act as a mechanistic probe in enzymatic reactions, helping to distinguish between radical and cationic intermediates. nih.govacs.org The specific cleavage of the cyclopropyl group under certain conditions can also be exploited in the design of probes for specific chemical environments. nih.gov

Q & A

Q. How can researchers validate the compound’s interactions with serum albumin or other plasma proteins?

  • Techniques : Employ fluorescence quenching assays (e.g., Stern-Volmer plots) to determine binding constants (KbK_b). Supplement with molecular docking to identify binding pockets (e.g., Sudlow’s site I/II on albumin) .

Tables for Key Data

Property Value/Technique Reference
Synthetic Yield 65–78% (optimized)
pKa (Carboxylic Acid) 2.5–3.0 (potentiometric titration)
HPLC Purity >95% (C18, 0.1% TFA)
X-ray Crystallography Confirmed cyclopropyl-amide conformation

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[Cyclopropyl-(2-methoxy-benzyl)-amino]-acetic acid
Reactant of Route 2
Reactant of Route 2
[Cyclopropyl-(2-methoxy-benzyl)-amino]-acetic acid

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